4-Methylumbelliferyl beta-D-Cellopentoside
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Overview
Description
4-Methylumbelliferyl beta-D-Cellopentoside is a biochemical compound primarily used in proteomics research. It is a substrate for cellulase assays and is known for its ability to produce a fluorescent signal upon hydrolysis. The compound has a molecular formula of C40H58O28 and a molecular weight of 986.87 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methylumbelliferyl beta-D-Cellopentoside typically involves the glycosylation of 4-methylumbelliferone with a cellopentosyl donor. The reaction is carried out under anhydrous conditions using a suitable catalyst such as silver triflate or boron trifluoride etherate. The reaction mixture is then purified using chromatographic techniques to obtain the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure high yield and purity. The final product is subjected to rigorous quality control measures to meet research-grade standards .
Chemical Reactions Analysis
Types of Reactions
4-Methylumbelliferyl beta-D-Cellopentoside undergoes hydrolysis reactions, particularly in the presence of cellulase enzymes. The hydrolysis results in the release of 4-methylumbelliferone, which is a fluorescent compound .
Common Reagents and Conditions
Hydrolysis: The compound is hydrolyzed using cellulase enzymes under buffered conditions (pH 5.0-7.0) at temperatures ranging from 25°C to 37°C.
Oxidation and Reduction:
Major Products Formed
The primary product formed from the hydrolysis of this compound is 4-methylumbelliferone, which exhibits strong fluorescence and is used as a marker in various biochemical assays .
Scientific Research Applications
4-Methylumbelliferyl beta-D-Cellopentoside is widely used in scientific research due to its unique properties:
Chemistry: It serves as a substrate in enzymatic assays to study the activity of cellulases and other glycosidases.
Biology: The compound is used in the analysis of cellulase activity in various organisms, including fungi and bacteria.
Medicine: It is employed in diagnostic assays to detect cellulase activity in clinical samples.
Mechanism of Action
The mechanism of action of 4-Methylumbelliferyl beta-D-Cellopentoside involves its hydrolysis by cellulase enzymes. The enzyme cleaves the glycosidic bond, releasing 4-methylumbelliferone. This reaction is highly specific and occurs under mild conditions, making it suitable for various biochemical assays. The fluorescent signal produced by 4-methylumbelliferone is used to quantify enzyme activity .
Comparison with Similar Compounds
Similar Compounds
4-Methylumbelliferyl beta-D-Cellobioside: Another substrate for cellulase assays, but with a shorter glycosidic chain.
4-Methylumbelliferyl beta-D-Glucoside: Used in glucosidase assays and produces a similar fluorescent signal upon hydrolysis.
Uniqueness
4-Methylumbelliferyl beta-D-Cellopentoside is unique due to its longer glycosidic chain, which makes it a more specific substrate for certain cellulases. This specificity allows for more accurate and detailed studies of enzyme activity compared to shorter-chain substrates .
Properties
Molecular Formula |
C40H58O28 |
---|---|
Molecular Weight |
986.9 g/mol |
IUPAC Name |
7-[5-[5-[5-[3,4-dihydroxy-6-(hydroxymethyl)-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-methylchromen-2-one |
InChI |
InChI=1S/C40H58O28/c1-11-4-20(46)59-14-5-12(2-3-13(11)14)58-36-28(54)23(49)32(16(7-42)61-36)66-38-30(56)25(51)34(18(9-44)63-38)68-40-31(57)26(52)35(19(10-45)64-40)67-39-29(55)24(50)33(17(8-43)62-39)65-37-27(53)22(48)21(47)15(6-41)60-37/h2-5,15-19,21-45,47-57H,6-10H2,1H3 |
InChI Key |
RFMBJSRGXVXZHF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)OC3C(C(C(C(O3)CO)OC4C(C(C(C(O4)CO)OC5C(C(C(C(O5)CO)OC6C(C(C(C(O6)CO)OC7C(C(C(C(O7)CO)O)O)O)O)O)O)O)O)O)O)O |
Origin of Product |
United States |
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